3-Phenylthiophene

Descripción general

Descripción

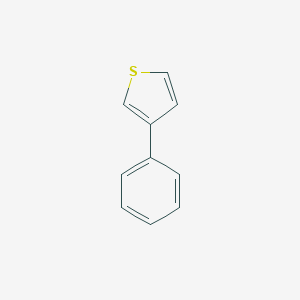

3-Phenylthiophene is an organic compound with the molecular formula C10H8S. It is a derivative of thiophene, where a phenyl group is attached to the third carbon of the thiophene ring. This compound is known for its aromatic properties and is used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Phenylthiophene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with 3-bromothiophene in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound can be produced using similar coupling reactions on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Polymerization

- Electrochemical Polymerization: 3-phenylthiophene can be electrochemically polymerized to create polymer films that can undergo reversible reduction and oxidation . The electrochemical step involves the oxidation of the monomer to its radical cation, followed by the coupling of two radicals to produce a dihydrodimer dication, which then leads to a dimer after the loss of two protons and rearomatization .

- Oxidation Potential: Studies have shown that the oxidation potential of poly-3-phenylthiophene increases when an electron-withdrawing substituent is placed on the phenyl ring, while electron-donating groups produce a stable anion-doped material, thus decreasing the oxidation potential .

- Regioselectivity: Regioselective polymerization of 3-(4-octylphenyl)thiophene can be achieved using ferric(III) chloride (FeCl3) as an oxidant, resulting in a high head-to-tail (HT) content .

Coupling Reactions

- Rh-Catalyzed Coupling: The regioselectivity in the Rh-catalyzed coupling reaction of this compound with styrene has been investigated using quantum chemistry calculations . Styrene selectively couples to the phenyl group of the phenylthiophene . The coupling position is determined by the preference of the styrene insertion into the 5-membered rhodacycle intermediate, which is produced by the double C–H bond cleavage of this compound in the presence of the Rh-catalyst .

Other Reactions

Aplicaciones Científicas De Investigación

Organic Electronics

The electronic properties of thiophene derivatives, including 3-phenylthiophene, have made them essential in various organic electronic devices:

- Organic Field Effect Transistors (OFETs) : Thiophene derivatives exhibit excellent charge transport properties, making them suitable for use in OFETs. The incorporation of phenyl groups can stabilize the π-conjugated system, enhancing device performance .

- Organic Light Emitting Diodes (OLEDs) : this compound is used in OLEDs due to its ability to emit light efficiently when electrically stimulated. Its photophysical properties allow for the tuning of emission wavelengths through structural modifications .

- Solar Cells : The compound has been investigated for use in organic photovoltaic cells. Its low bandgap characteristics enable it to absorb a wide range of light wavelengths, improving solar energy conversion efficiency .

Electrochemical Applications

This compound has shown promise in electrochemical applications, particularly in the development of sensors and supercapacitors:

- Supercapacitors : Poly(this compound) exhibits high capacitance and stability, making it an attractive material for supercapacitor applications. Its unique structure allows for enhanced charge storage capabilities .

- Sensors : Modified electrodes using this compound derivatives have been developed for detecting synthetic stimulants. The electrochemical behavior of these modified electrodes has demonstrated high sensitivity and selectivity towards analytes like buphedrone and naphyrone .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

- Catalytic Coupling Reactions : Recent studies have focused on Rh-catalyzed coupling reactions of this compound with styrene, which provide insights into regioselectivity and reaction pathways .

Case Studies

- Regioselectivity in Coupling Reactions : A study investigated the regioselectivity of Rh-catalyzed reactions involving this compound and styrene using quantum chemistry calculations. The results indicated a preference for coupling at specific positions on the thiophene ring, which is crucial for optimizing synthetic routes .

- Electrochemical Detection : Research on polymeric films derived from 3-(4-trifluoromethyl)-phenylthiophene demonstrated their effectiveness in detecting synthetic stimulants through electrochemical methods. These films exhibited high sensitivity and stability under various conditions, showcasing their potential for forensic applications .

Data Tables

Mecanismo De Acción

The mechanism of action of 3-Phenylthiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its derivatives may inhibit microbial growth by interfering with essential metabolic pathways. In electronic applications, its aromatic structure facilitates electron transport, making it useful in semiconductors and OLEDs.

Comparación Con Compuestos Similares

Thiophene: The parent compound, which lacks the phenyl group.

2-Phenylthiophene: A structural isomer with the phenyl group attached to the second carbon of the thiophene ring.

Bithiophene: A compound with two thiophene rings connected by a single bond.

Uniqueness of 3-Phenylthiophene: this compound is unique due to the specific positioning of the phenyl group, which influences its chemical reactivity and physical properties. This positioning can affect its electronic properties, making it particularly useful in certain applications, such as organic electronics and materials science.

Actividad Biológica

3-Phenylthiophene is a compound that has garnered attention in various fields of research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Overview of this compound

This compound is a thiophene derivative characterized by the presence of a phenyl group at the 3-position of the thiophene ring. This structural modification enhances its electronic properties and biological activity. The compound has been investigated for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties. A study highlighted the synthesis of novel compounds based on this compound that demonstrated potent cytotoxicity against various cancer cell lines. For instance, derivatives were shown to inhibit the growth of lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Key Findings:

- Cytotoxicity Assay: Compounds derived from this compound showed IC50 values in the low micromolar range against cancer cell lines.

- Mechanism of Action: Induction of apoptosis was confirmed through flow cytometry analysis, revealing increased annexin V staining in treated cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Thiophene derivatives, including this compound, have been reported to possess antibacterial and antifungal activities. A comparative study assessed the efficacy of these compounds against Gram-positive and Gram-negative bacteria .

Data Summary:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| B. subtilis | 20 | |

| S. typhi | 17 |

This table illustrates the varying degrees of antimicrobial activity exhibited by this compound against different bacterial strains.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a potential role in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Compounds derived from this compound have been shown to inhibit enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation.

- Modulation of Signaling Pathways: Research indicates that these compounds can modulate signaling pathways associated with cancer progression and inflammation, including NF-kB and MAPK pathways.

- Interaction with Cellular Targets: Molecular docking studies suggest that this compound derivatives can effectively bind to targets such as PD-L1, disrupting immune checkpoint interactions in cancer therapy .

Case Studies

One notable case study involved the synthesis and evaluation of a series of 2-hydroxy-4-phenylthiophene derivatives as PD-L1 antagonists for cancer immunotherapy. These compounds were subjected to various biological assays, demonstrating comparable efficacy to established PD-L1 inhibitors while exhibiting enhanced pharmacological properties .

Study Highlights:

- In vitro Assays: The synthesized compounds showed significant binding affinity to PD-L1.

- Immunohistochemistry Results: Enhanced uptake in PD-L1 positive tumor tissues was observed, indicating potential for targeted therapy.

Propiedades

IUPAC Name |

3-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQZVKVIYAPRON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95831-29-1 | |

| Record name | Thiophene, 3-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95831-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90178787 | |

| Record name | 3-Phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2404-87-7 | |

| Record name | 3-Phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2404-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylthiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFB27SS2KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Phenylthiophene?

A1: this compound has the molecular formula C10H8S and a molecular weight of 160.24 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Commonly employed techniques include Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. These methods provide information about the functional groups, electronic transitions, proton environments, and elemental composition, respectively. [, , , , , , , , , , , , ]

Q3: What are the notable material properties of poly(this compound) and its derivatives?

A3: Poly(this compound) exhibits conductivity, air stability, and the capacity for both p-doping and n-doping. It also displays fluorescence properties in both solution and solid states. [, , , , , , , ]

Q4: What are some applications of this compound based materials?

A4: Poly(this compound) derivatives are being explored for use in organic solar cells, electrochemical capacitors (supercapacitors), colorimetric and fluorometric sensors, and as potential electroluminescent materials. [, , , , , , , , , , ]

Q5: How does the incorporation of this compound affect the properties of copolymers?

A5: Incorporating this compound into copolymers can influence the copolymer's composition, spectral characteristics, and electrochemical properties. Factors such as the monomer feed ratio and oxidation potential during electropolymerization can significantly affect these properties. [, , , ]

Q6: How does the choice of electrolyte affect the electrochemical behavior of poly(this compound)?

A6: The nature of the electrolyte can impact the electrochemical doping process and the overall performance of poly(this compound)-based devices. Different electrolytes can influence the polymer's conductivity, potential window for high conductivity, and long-term stability. [, , , , , ]

Q7: What are the common methods for synthesizing this compound?

A7: Common synthesis methods include nickel or palladium-catalyzed cross-coupling reactions, Grignard coupling reactions, and Suzuki coupling reactions. [, , , ]

Q8: What types of reactions can this compound undergo?

A8: this compound can participate in various reactions, including electrophilic aromatic substitution reactions like bromination and nitration. It can also engage in Diels-Alder reactions with dienophiles like N-phenylmaleimide and undergo double phenylation reactions with diphenyliodonium triflate in the presence of a copper catalyst. [, , , , , ]

Q9: What is significant about the regioselectivity of reactions involving this compound?

A9: The presence of both a thiophene ring and a phenyl ring in this compound introduces regioselectivity considerations in its reactions. Depending on the reaction conditions and the other reactants, reactions can occur preferentially on either the thiophene ring or the phenyl ring. [, , ]

Q10: How is computational chemistry used in research on this compound?

A10: Computational chemistry, including Density Functional Theory (DFT) calculations, is employed to study the molecular structure, electronic properties, vibrational frequencies, and potential energy surfaces of this compound and its derivatives. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. [, , ]

Q11: How do structural modifications of this compound affect its biological activity?

A11: Structure-activity relationship (SAR) studies have shown that modifications to the this compound core, such as the introduction of sulfonamide groups and various substituents, can significantly influence its binding affinity and selectivity towards target proteins like Mcl-1 and Bcl-2. These modifications can impact the compound's potency as an inhibitor of these antiapoptotic proteins. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.